molecular formula C8H7F3O2 B6155033 1-(3,4,5-trifluorophenyl)ethane-1,2-diol CAS No. 1547867-40-2

1-(3,4,5-trifluorophenyl)ethane-1,2-diol

Cat. No.: B6155033
CAS No.: 1547867-40-2
M. Wt: 192.13 g/mol
InChI Key: UGOXHGNJILLWPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4,5-trifluorophenyl)ethane-1,2-diol is an organic compound characterized by the presence of three fluorine atoms attached to a benzene ring, along with an ethane-1,2-diol moiety

Preparation Methods

The synthesis of 1-(3,4,5-trifluorophenyl)ethane-1,2-diol can be achieved through several synthetic routes. One common method involves the reaction of 3,4,5-trifluorobenzaldehyde with ethylene glycol in the presence of a catalyst. The reaction typically occurs under mild conditions, yielding the desired diol compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(3,4,5-trifluorophenyl)ethane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The diol can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the diol into alcohols or other reduced forms using reagents like lithium aluminum hydride.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide.

Common reagents and conditions for these reactions vary, but they generally involve standard laboratory techniques and conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,4,5-trifluorophenyl)ethane-1,2-diol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(3,4,5-trifluorophenyl)ethane-1,2-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3,4,5-trifluorophenyl)ethane-1,2-diol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of fluorine atoms and diol moiety, which imparts unique chemical and biological properties.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3,4,5-trifluorophenyl)ethane-1,2-diol involves the conversion of a suitable starting material to the desired product through a series of chemical reactions.", "Starting Materials": [ "3,4,5-trifluorophenylacetic acid", "Sodium borohydride", "Hydrogen peroxide", "Sulfuric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Reduction of 3,4,5-trifluorophenylacetic acid to 3,4,5-trifluorophenylethanol using sodium borohydride as a reducing agent in ethanol solvent.", "Step 2: Oxidation of 3,4,5-trifluorophenylethanol to 1-(3,4,5-trifluorophenyl)ethanal using hydrogen peroxide and sulfuric acid as oxidizing agents.", "Step 3: Conversion of 1-(3,4,5-trifluorophenyl)ethanal to 1-(3,4,5-trifluorophenyl)ethane-1,2-diol using sodium borohydride as a reducing agent in sodium hydroxide solution." ] }

CAS No.

1547867-40-2

Molecular Formula

C8H7F3O2

Molecular Weight

192.13 g/mol

IUPAC Name

1-(3,4,5-trifluorophenyl)ethane-1,2-diol

InChI

InChI=1S/C8H7F3O2/c9-5-1-4(7(13)3-12)2-6(10)8(5)11/h1-2,7,12-13H,3H2

InChI Key

UGOXHGNJILLWPV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)C(CO)O

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.